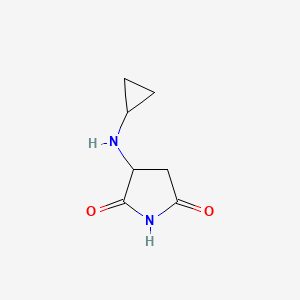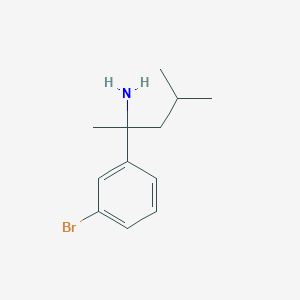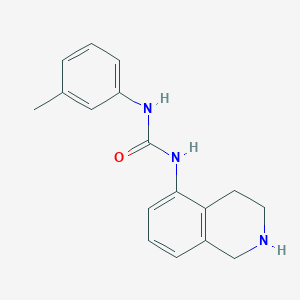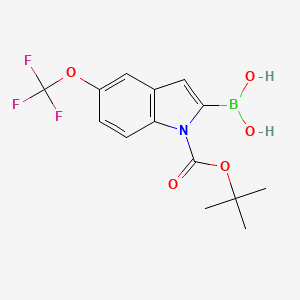
1-Boc-5-(三氟甲氧基)吲哚-2-硼酸
描述
1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is a specialized organic compound characterized by its boronic acid group and trifluoromethoxy substituent on the indole ring
科学研究应用
1-Boc-5-(trifluoromethoxy)indole-2-boronic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: Employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is involved in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent. The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid participates, is a key biochemical pathway. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their hydrolysis rate, which can be considerably accelerated at physiological pH, could impact their bioavailability .
Result of Action
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it plays a role in the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid. For instance, these compounds are only marginally stable in water, and their hydrolysis rate can be considerably accelerated at physiological pH . Therefore, the compound’s stability and efficacy could be influenced by factors such as pH and the presence of water.
准备方法
Synthetic Routes and Reaction Conditions: 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid can be synthesized through several synthetic routes. One common method involves the reaction of 5-(trifluoromethoxy)indole with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as a palladium or nickel complex, and may involve the use of a base to facilitate the formation of the boronic acid group.
Industrial Production Methods: In an industrial setting, the production of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions: 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Reduced Derivatives: Resulting from the reduction of the boronic acid group.
Substituted Indoles: Produced through substitution reactions on the indole ring.
相似化合物的比较
1-Boc-5-(trifluoromethoxy)indole-2-boronic acid can be compared with other similar compounds, such as:
1-Boc-indole-2-boronic acid: Lacks the trifluoromethoxy group, resulting in different reactivity and biological activity.
5-(Trifluoromethoxy)indole-2-boronic acid: Does not have the Boc-protecting group, affecting its stability and reactivity.
Indole-2-boronic acid derivatives: Various other derivatives with different substituents on the indole ring, leading to diverse chemical and biological properties.
属性
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethoxy)indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF3NO5/c1-13(2,3)24-12(20)19-10-5-4-9(23-14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJYBHYZMYXEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656456 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-(trifluoromethoxy)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034566-16-9 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-(trifluoromethoxy)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1034566-16-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


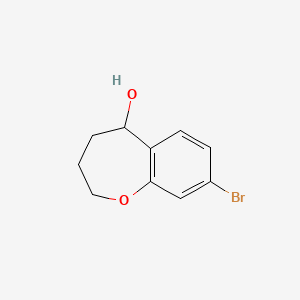
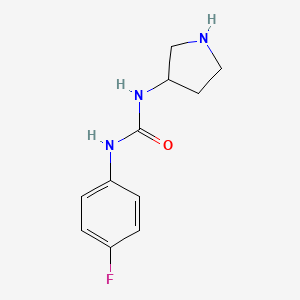
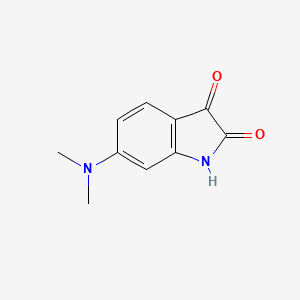
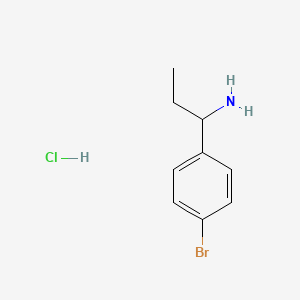
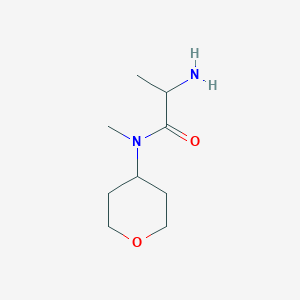
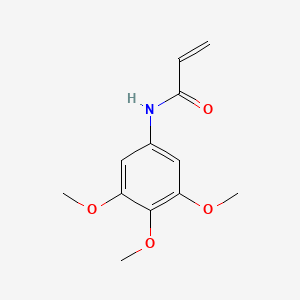

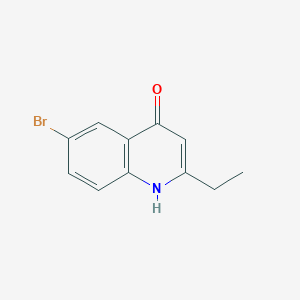
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518527.png)
![Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate](/img/structure/B1518529.png)
![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)
